![molecular formula C14H15ClN4O2S B6572094 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide CAS No. 923139-56-4](/img/structure/B6572094.png)

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

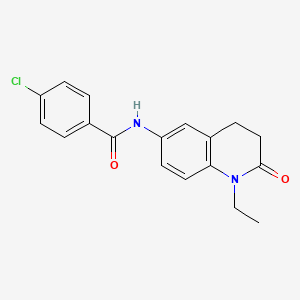

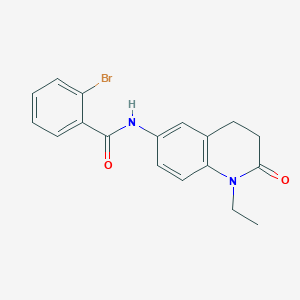

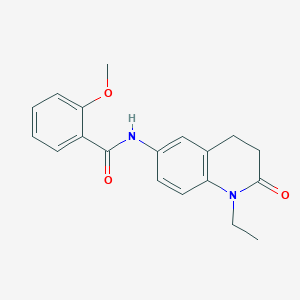

“2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups including a carbamoyl group attached to a 3-chlorophenyl group, an amino group, and an ethylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general knowledge of organic chemistry. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 2-position with a carbamoyl group that is further substituted with a 3-chlorophenyl group. At the 4-position of the thiazole ring, there is a substitution with an ethylacetamide group .

Wissenschaftliche Forschungsanwendungen

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide has been studied for its potential applications in drug discovery and development. It has been found to inhibit the enzyme DHODH, which is involved in the de novo synthesis of pyrimidines. Inhibition of DHODH by this compound has been found to induce cell death in a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with multiple receptors .

Mode of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, this compound is stable and can be stored for long periods of time without degradation. Furthermore, it is relatively inexpensive to produce. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, this compound has been found to be toxic at high concentrations, which can limit its use in laboratory experiments.

Zukünftige Richtungen

There are several potential future directions for 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide. One possibility is to further explore its potential as an anti-cancer agent. Studies could be conducted to determine the efficacy of this compound in combination with other drugs for the treatment of cancer. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and anti-microbial agent. Finally, research could be conducted to explore the potential of this compound as a drug delivery system.

Synthesemethoden

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide can be synthesized using a three-step method. The first step involves the reaction of 3-chlorobenzoyl chloride with N-ethylacetamide in the presence of a base, such as sodium hydroxide, to obtain the corresponding amide. The second step involves the reaction of the amide with thiourea to form the thiazole ring. The final step involves the reaction of the thiazole ring with 3-chlorobenzoyl chloride to obtain the final product, this compound.

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-2-16-12(20)7-11-8-22-14(18-11)19-13(21)17-10-5-3-4-9(15)6-10/h3-6,8H,2,7H2,1H3,(H,16,20)(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONQAMYNBONXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)

![ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate](/img/structure/B6572123.png)

![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate](/img/structure/B6572135.png)